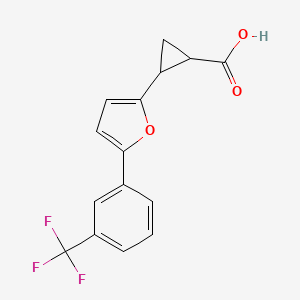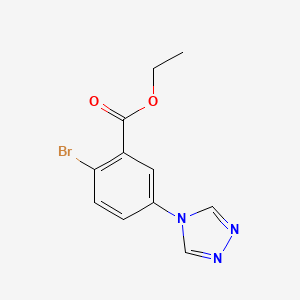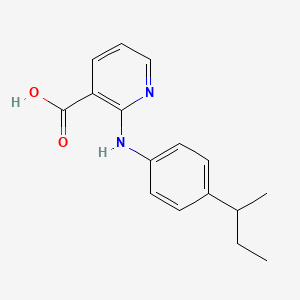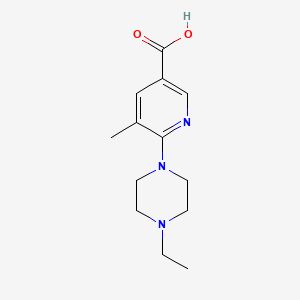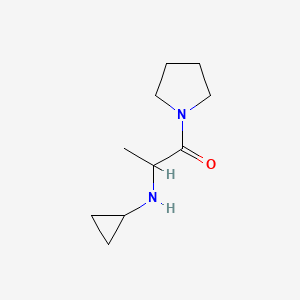
Methyl 5-nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate is a complex organic compound that features a nitro group, a trifluoromethyl group, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.
Attachment to the Benzoate Core: The triazole derivative is then attached to the benzoate core through a nucleophilic substitution reaction.
Nitration: The final step involves the nitration of the benzoate derivative to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates useful in further synthetic applications.
Substitution: The trifluoromethyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
Amino Derivatives: Formed through reduction of the nitro group.
Substituted Benzoates: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Methyl 5-nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study various biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of Methyl 5-nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-nitro-2-(trifluoromethyl)benzoate: Lacks the triazole ring but shares the nitro and trifluoromethyl groups.
5-Nitro-2-(trifluoromethyl)benzoic acid: Similar structure but lacks the ester group.
Uniqueness
Methyl 5-nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H7F3N4O4S |
|---|---|
Peso molecular |
348.26 g/mol |
Nombre IUPAC |
methyl 5-nitro-2-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]benzoate |
InChI |
InChI=1S/C11H7F3N4O4S/c1-22-8(19)6-4-5(18(20)21)2-3-7(6)23-10-15-9(16-17-10)11(12,13)14/h2-4H,1H3,(H,15,16,17) |
Clave InChI |
AEDAANLWLDINOO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC2=NNC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



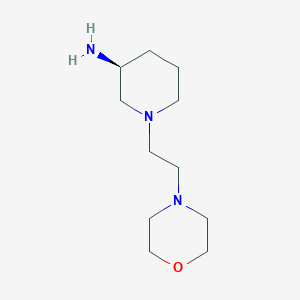
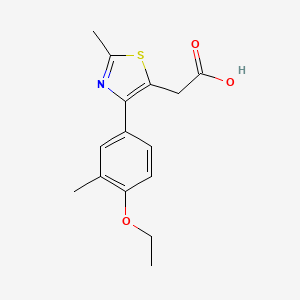
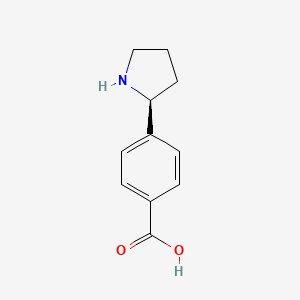
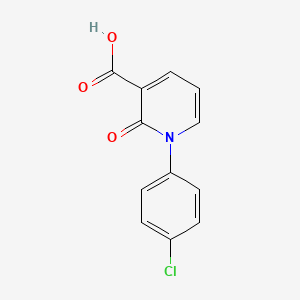
![3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B15058744.png)
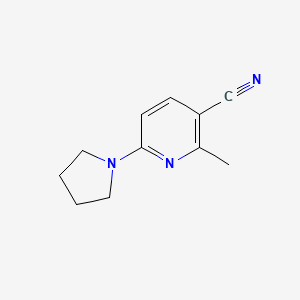

![2-Cyclohexyl-2-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B15058768.png)
